molecular formula C17H18N6O4S B2794789 methyl (4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 2034633-96-8

methyl (4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate

Numéro de catalogue: B2794789
Numéro CAS: 2034633-96-8
Poids moléculaire: 402.43
Clé InChI: YRZIUDILOAGCGV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl (4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is a synthetic organic compound featuring a carbamate backbone linked to a sulfamoylphenyl group and a pyrazine-substituted imidazole moiety. Its structure combines pharmacophoric elements common in agrochemicals and pharmaceuticals:

  • Carbamate group: Known for pesticidal activity (e.g., inhibition of acetylcholinesterase or microtubule assembly) .
  • Sulfamoylphenyl group: Imparts sulfonamide-like properties, often associated with herbicidal or antimicrobial action .
  • Pyrazin-2-yl-imidazole: A heterocyclic system that enhances binding to biological targets, such as fungal or bacterial enzymes .

Its pyrazine and imidazole rings may confer unique selectivity compared to classical carbamates .

Propriétés

IUPAC Name

methyl N-[4-[2-(2-pyrazin-2-ylimidazol-1-yl)ethylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4S/c1-27-17(24)22-13-2-4-14(5-3-13)28(25,26)21-9-11-23-10-8-20-16(23)15-12-18-6-7-19-15/h2-8,10,12,21H,9,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZIUDILOAGCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Primary Use Activity Data
Methyl (4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate C₁₇H₁₇N₇O₄S Carbamate, sulfamoyl, pyrazine-imidazole Hypothesized: Antifungal/herbicidal N/A (Inferred from analogs)
Asulam (Methyl ((4-aminophenyl)sulfonyl)carbamate) C₈H₁₀N₂O₄S Carbamate, sulfonamide Herbicide Targets cell division in weeds
Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate) C₁₄H₁₈N₄O₃ Carbamate, benzimidazole Fungicide Disrupts fungal microtubules (IC₅₀: 0.1–1 μM)
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate C₈H₁₂N₄O₄ Carbamate, nitroimidazole Antiprotozoal/antibacterial Stability via planar carbamoyloxy group
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide C₂₀H₂₁F₃N₆O Imidazole, trifluoromethylpyridine, pyrrole Anticancer (hypothesized) LCMS purity: 98.67%

Key Comparative Insights

Carbamate Backbone and Bioactivity

  • Target compound: Combines carbamate with sulfamoyl and pyrazine-imidazole, likely broadening its mode of action compared to simpler carbamates like asulam (herbicidal) or benomyl (fungicidal) .
  • Asulam vs. Target compound : Both feature sulfonamide-carbamate motifs, but the pyrazine-imidazole in the target may enhance binding to fungal enzymes over plant-specific targets .

Heterocyclic Systems

  • Pyrazine-imidazole vs. Benzimidazole (Benomyl): Benomyl’s benzimidazole targets β-tubulin in fungi, while the pyrazine-imidazole in the target compound could interact with heme-containing proteins or nucleic acids, suggesting divergent antifungal mechanisms .
  • Nitroimidazole () : The nitro group in 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate confers redox activity (e.g., antiparasitic action), absent in the pyrazine-based target compound .

Physicochemical Properties

  • Planar vs. non-planar structures: The planar carbamoyloxymethyl group in ’s compound enhances crystallinity and stability, whereas the target compound’s flexible ethylsulfamoyl linker may increase conformational adaptability for target binding .

Q & A

Q. What are the optimized synthetic routes for methyl (4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate, and what intermediates are critical?

Methodological Answer: The synthesis typically involves multi-step reactions:

Imidazole ring formation : Pyrazine derivatives are coupled with imidazole precursors under catalytic conditions (e.g., Pd-mediated cross-coupling) .

Sulfamoyl group introduction : Reaction of intermediates with sulfamoyl chloride in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere .

Carbamate functionalization : Methyl carbamate groups are added via nucleophilic substitution, using reagents like methyl chloroformate in the presence of a base (e.g., triethylamine) .
Critical Intermediates :

  • 2-(Pyrazin-2-yl)-1H-imidazole .
  • 4-(N-(2-aminoethyl)sulfamoyl)phenyl carbamate .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of the pyrazine-imidazole core and sulfamoyl linkages .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., ESI+ mode for carbamate detection) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with methanol/water gradients .

Q. What are the primary biological targets or pathways investigated for this compound?

Methodological Answer:

  • Enzyme inhibition assays : Tested against kinases or hydrolases due to the sulfamoyl and carbamate groups’ electrophilic properties .
  • Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) to evaluate membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for pyrazine-imidazole hybrids?

Methodological Answer: Discrepancies often arise from:

  • Reagent purity : Use of anhydrous solvents and freshly distilled amines to avoid side reactions .
  • Catalyst optimization : Screening Pd catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) to improve coupling efficiency .
  • Temperature control : Microwave-assisted synthesis (e.g., 100–120°C, 30 min) enhances imidazole ring closure yields .

Q. What experimental designs are recommended to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Fragment-based design : Synthesize analogs with modified pyrazine (e.g., pyridazine substitution) or carbamate (e.g., ethyl vs. methyl) groups .
  • 3D-QSAR modeling : Align molecular descriptors (e.g., electrostatic potential maps) with bioactivity data using CoMFA or CoMSIA .
  • Crystallography : Resolve X-ray structures of target-bound complexes to identify key binding motifs .

Q. How can researchers address conflicting bioactivity data across in vitro vs. in vivo models?

Methodological Answer:

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways (e.g., esterase-mediated carbamate hydrolysis) .
  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability in rodent models to correlate in vitro IC50_{50} with efficacy .

Q. What strategies mitigate instability of the carbamate group under physiological conditions?

Methodological Answer:

  • Prodrug design : Replace methyl carbamate with tert-butyl or p-nitrophenyl esters to delay hydrolysis .
  • pH-sensitive formulations : Encapsulate in liposomes stabilized at pH 7.4 to reduce premature degradation .

Q. How can researchers validate the compound’s selectivity for specific molecular targets?

Methodological Answer:

  • Competitive binding assays : Use radiolabeled probes (e.g., 3^3H-ATP) in kinase panels to assess off-target effects .
  • CRISPR-Cas9 knockout models : Generate cell lines lacking putative targets (e.g., EGFR) to confirm mechanism .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Methodological Answer:

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50_{50} and Hill coefficients .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD) to identify significant cytotoxicity thresholds .

Q. How should researchers design multi-parametric stability studies for this compound?

Methodological Answer:

  • ICH Q1A guidelines : Conduct accelerated stability testing (40°C/75% RH) over 6 months, monitoring degradation via HPLC .
  • Forced degradation : Expose to UV light (ICH Q1B), acidic/alkaline conditions, and oxidizers (H2_2O2_2) to identify degradation pathways .

Advanced Methodological Challenges

Q. What computational tools predict the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 1TQN) to assess binding affinities .
  • MetaSite : Predict metabolic hotspots (e.g., sulfamoyl vs. carbamate regions) based on molecular orbital interactions .

Q. How can researchers reconcile discrepancies in solubility measurements across solvent systems?

Methodological Answer:

  • Shake-flask method : Measure equilibrium solubility in PBS (pH 7.4) and DMSO, validated by nephelometry .
  • Thermodynamic modeling : Apply Hansen solubility parameters to correlate with solvent polarity indices .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.